molecular formula C18H21N3O2 B2419263 N-(Cyanomethyl)-N-cyclopentyl-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 2361785-01-3

N-(Cyanomethyl)-N-cyclopentyl-4-[(prop-2-enoylamino)methyl]benzamide

Cat. No. B2419263
CAS RN: 2361785-01-3
M. Wt: 311.385
InChI Key: QMGCDJGJTVFJOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors. The benzamide group could be derived from benzoic acid and an appropriate amine. The cyanomethyl group could be introduced through a reaction with a cyanide source. The cyclopentyl group could be derived from cyclopentene or cyclopentane. The prop-2-enoylamino group could be synthesized from acrylic acid and an appropriate amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide group would contribute a planar, aromatic region to the molecule. The cyanomethyl group would introduce a polar nitrile group. The cyclopentyl group would introduce a nonpolar, cyclic region. The prop-2-enoylamino group would introduce a polar amide group and a carbon-carbon double bond .


Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions. The nitrile group could undergo hydrolysis, reduction, or Grignard reactions. The amide groups could participate in hydrolysis or reduction reactions. The carbon-carbon double bond in the prop-2-enoylamino group could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It would likely be a solid at room temperature. The presence of polar groups (nitrile, amide) would likely make it somewhat soluble in polar solvents. The nonpolar cyclopentyl group would likely make it somewhat soluble in nonpolar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were a drug, it would interact with biological targets in the body to exert its effects. The specific interactions would depend on the structure of the compound and the nature of the target .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to use personal protective equipment, such as gloves and safety glasses, when handling the compound. If the compound is toxic, additional precautions may be necessary .

Future Directions

The future directions for this compound would depend on its properties and potential applications. If it has useful properties, it could be further developed and optimized. For example, if it has medicinal properties, it could be developed into a drug. If it has useful chemical reactivity, it could be used as a reagent or catalyst in chemical reactions .

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopentyl-4-[(prop-2-enoylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-2-17(22)20-13-14-7-9-15(10-8-14)18(23)21(12-11-19)16-5-3-4-6-16/h2,7-10,16H,1,3-6,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGCDJGJTVFJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)N(CC#N)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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